![molecular formula C23H19N3O B2960831 6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline CAS No. 637756-18-4](/img/structure/B2960831.png)
6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves a multi-step protocol. Starting from either isatin or 5-fluoroisatin , a series of new derivatives are obtained. These derivatives incorporate (N1-aryl-1H-1,2,3-triazol-4-yl)methyl groups attached to the 6H-indolo[2,3-b]quinoxaline skeleton. The elegant synthesis of these complex molecules has been achieved .
Molecular Structure Analysis
The molecular structure of 6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline consists of an electron-abundant indole entity linked to an electron-poor quinoxaline . This planar-integrated donor-acceptor dye exhibits a unique dipolar configuration, making it a promising candidate for the intramolecular charge transfer (ICT) mechanism .
Applications De Recherche Scientifique
Antiviral and Interferon Inducing Ability
Research by Shibinskaya et al. (2010) focused on the synthesis of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, showing that these compounds possess potent interferon-inducing capabilities and antiviral activities with low toxicity. Specifically, derivatives with morpholine and 4-methyl-piperidine exhibited significant antiviral properties and minimal cytotoxicity, suggesting potential applications in developing antiviral therapeutics (Shibinskaya et al., 2010).
Optical and Electronic Properties
Thomas and Tyagi (2010) synthesized triarylamines based on the 6H-indolo[2,3-b]quinoxaline core, exploring their optical absorption, emission spectra, electrochemical behavior, and thermal stability. These compounds exhibited varied electronic properties depending on the peripheral amines, offering insights into their potential use in electronic and photonic applications (Thomas & Tyagi, 2010).
Anticancer Activity
Chen et al. (2004) synthesized 11-substituted 6H-indolo[2,3-b]quinoline derivatives and evaluated their anticancer properties. The study found that certain methylated derivatives displayed higher cytotoxicity against cancer cell lines compared to non-methylated counterparts, highlighting their potential in cancer therapy (Chen et al., 2004).
Synthesis Methods
Nikumbh et al. (2016) developed a greener, more efficient methodology for synthesizing 7H-indolo[3′,2′:4,5]furo[2,3-b]quinoxaline derivatives, offering a viable alternative to conventional methods that involve environmentally harmful reagents. This advancement could facilitate the large-scale production of indoloquinoxaline derivatives for various applications (Nikumbh et al., 2016).
Antimicrobial Activity
Padmini et al. (2015) explored the synthesis of novel 6H-indolo[2,3-b]quinoxaline fused azetidinones, reporting their potential bioactive properties. The synthesized compounds displayed significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungal species, underscoring their potential in developing new antimicrobial agents (Padmini et al., 2015).
Propriétés
IUPAC Name |
6-[2-(2-methylphenoxy)ethyl]indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-16-8-2-7-13-21(16)27-15-14-26-20-12-6-3-9-17(20)22-23(26)25-19-11-5-4-10-18(19)24-22/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKELYAZADRUYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

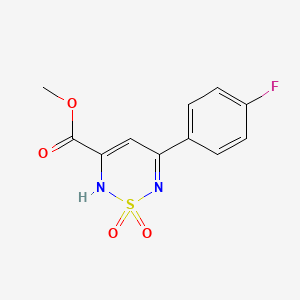
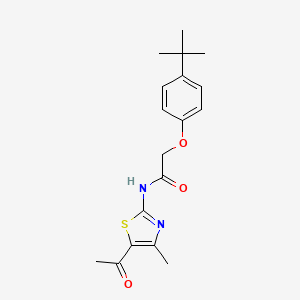
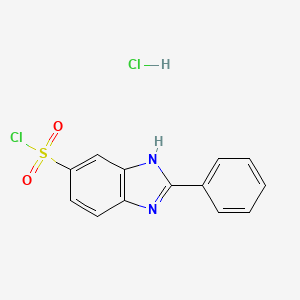
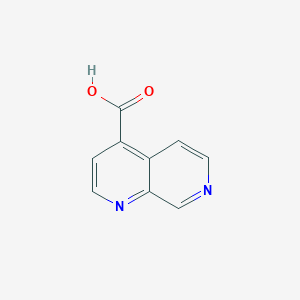
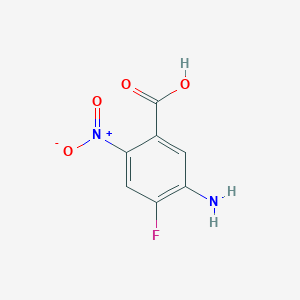
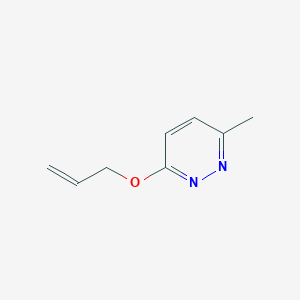
![(1S,7S,8S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2960759.png)
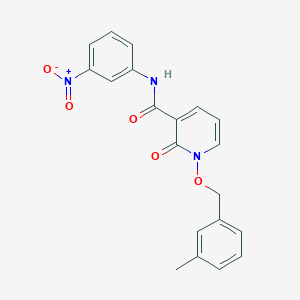
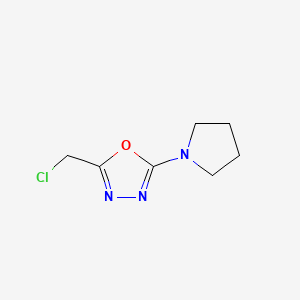
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-bromothiophene-2-carboxamide](/img/structure/B2960762.png)
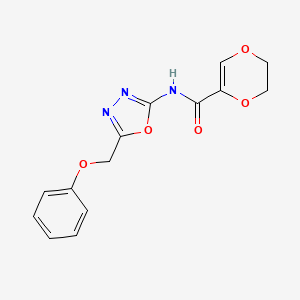
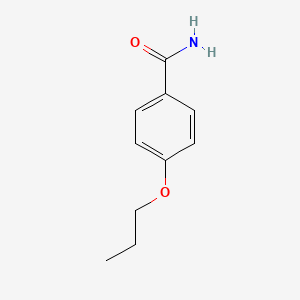
![N,N-dimethyl-2-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)cyclohexan-1-amine](/img/structure/B2960768.png)
![2-Chloro-N-[[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]acetamide](/img/structure/B2960770.png)